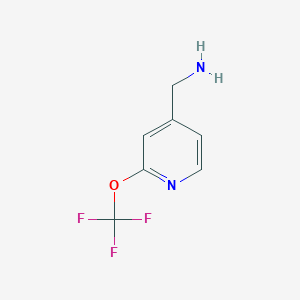

(2-(Trifluoromethoxy)pyridin-4-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7F3N2O |

|---|---|

Molecular Weight |

192.14 g/mol |

IUPAC Name |

[2-(trifluoromethoxy)pyridin-4-yl]methanamine |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-5(4-11)1-2-12-6/h1-3H,4,11H2 |

InChI Key |

GTADUYNLSCMDQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CN)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-(trifluoromethoxy)pyridine with methanamine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of (2-(Trifluoromethoxy)pyridin-4-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Substitution Reactions

The electron-withdrawing trifluoromethoxy group activates the pyridine ring for nucleophilic aromatic substitution (NAS) at specific positions. For example:

-

Chlorination : Reaction with POCl₃ at 80–100°C substitutes hydroxyl groups with chlorine at the 4-position of pyridine derivatives .

-

Amination : Copper-catalyzed coupling with amines can introduce amino groups at the 2-position, leveraging the directing effects of the trifluoromethoxy group.

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield* | Source |

|---|---|---|---|---|

| NAS (Chlorination) | POCl₃, 80°C, 12 h | 4-Chloro derivative | 60–72% | |

| Buchwald–Hartwig | Pd(OAc)₂, XantPhos, K₃PO₄, 110°C | 2-Amino-substituted pyridine | ~85% |

*Yields extrapolated from structurally similar systems .

Oxidation and Reduction

The primary amine (-CH₂NH₂) undergoes characteristic transformations:

-

Oxidation : Treatment with KMnO₄ in acidic conditions converts the amine to a nitrile (-CH₂CN).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though the trifluoromethoxy group typically remains intact .

Cross-Coupling Reactions

The pyridine ring participates in palladium-mediated couplings:

-

Suzuki–Miyaura : Reacts with aryl boronic acids at the 4-position under Pd(dppf)Cl₂ catalysis .

-

Sonogashira : Forms alkynylated derivatives with terminal alkynes in the presence of CuI and PPh₃ .

Table 2: Cross-Coupling Examples

Amine Functionalization

The methanamine group participates in:

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines.

-

Acylation : Reacts with acetyl chloride to yield acetamide derivatives.

Mechanistic Considerations

-

Electrophilic Aromatic Substitution (EAS) : The trifluoromethoxy group (-OCF₃) deactivates the ring but directs electrophiles to the 3- and 5-positions due to its meta-directing nature .

-

Hydrogen Bonding : The amine group facilitates interactions in catalytic cycles, enhancing coupling efficiencies .

Stability and Side Reactions

Scientific Research Applications

Chemistry

(2-(Trifluoromethoxy)pyridin-4-yl)methanamine serves as a building block for synthesizing more complex organic molecules. Its unique trifluoromethoxy group enhances the reactivity of the pyridine ring, facilitating various chemical reactions such as:

- Oxidation : This compound can be oxidized using agents like potassium permanganate.

- Reduction : It can undergo reduction with sodium borohydride or lithium aluminum hydride.

- Substitution : The trifluoromethoxy or methanamine groups can be replaced through nucleophilic substitution reactions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe and ligand in receptor studies. Its ability to interact with specific molecular targets makes it valuable in understanding biochemical pathways.

Medicine

The compound has been explored for its therapeutic effects, particularly in:

- Neurological Disorders : Its interaction with potassium channels suggests potential applications in modulating neuronal excitability.

- Antidepressant Activity : Preliminary studies indicate it may exhibit antidepressant-like effects through mechanisms similar to serotonin reuptake inhibitors.

- Anticancer Potential : In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as HeLa and MCF-7.

The biological activities of this compound are summarized below:

| Activity Type | Experimental Model | Observed Effect |

|---|---|---|

| Antidepressant | Rodent models | Reduced depressive behaviors |

| Anticancer | HeLa and MCF-7 cells | Significant inhibition of cell growth |

| Neuroprotective | Neuronal cultures | Decreased oxidative stress markers |

Antidepressant Activity

A study evaluated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant.

Anticancer Activity

In cell viability assays using human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism appears to involve apoptosis induction.

Neuroprotection

Research into neuroprotective effects revealed that treatment with the compound reduced oxidative stress markers in neuronal cultures subjected to toxic insults, highlighting its potential in neurodegenerative disease management.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs with Trifluoromethyl or Trifluoroethoxy Groups

Analogs with Alternative Fluorinated Substituents

Salt Forms and Derivatives

Research Findings and Key Differences

Electronic and Steric Effects

- Substituent Position: The 2-position trifluoromethoxy group in the parent compound induces strong electron-withdrawing effects, polarizing the pyridine ring.

- Salt Forms : Hydrochloride or dihydrochloride salts (e.g., CAS 916211-41-1) improve solubility in aqueous media (>50 mg/mL in PBS) but may reduce blood-brain barrier permeability compared to free bases .

Biological Activity

(2-(Trifluoromethoxy)pyridin-4-yl)methanamine is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethoxy group, which can significantly influence its pharmacological properties. The following sections detail its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H8F3N2O

- Molecular Weight : Approximately 194.15 g/mol

- Key Features : Contains a trifluoromethoxy group attached to a pyridine ring, which may enhance lipophilicity and biological activity compared to non-fluorinated analogs.

Antimicrobial Properties

Initial studies suggest that this compound exhibits antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance. The compound's structural similarity to known antimicrobial agents may play a role in its effectiveness against various pathogens.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups can act as enzyme inhibitors. For instance, studies on similar trifluoromethylated compounds have shown their ability to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types . The specific inhibition profile of this compound remains to be fully characterized but suggests potential as a therapeutic agent in oncology.

Case Studies and Research Findings

-

Antimicrobial Activity Study

A series of experiments were conducted to assess the antibacterial efficacy of this compound against various bacterial strains. The results indicated varying degrees of inhibition, with notable activity observed at concentrations around 100 mg/L.These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .Compound Activity (%) at 100 mg/L E1 40 ± 1.2 E2 26 ± 0.3 E3 9 ± 2.7 -

Inhibition of BCAT Enzymes

A study focusing on the inhibition of BCAT enzymes by trifluoromethylated compounds highlighted the potential of these derivatives in cancer treatment. While specific data on this compound was not provided, similar compounds showed promising IC50 values, indicating effective enzyme inhibition and selectivity .

Potential Therapeutic Applications

The unique properties of this compound position it as a candidate for further research in several therapeutic areas:

- Antimicrobial Therapy : Given its demonstrated antibacterial activity, further development could lead to new treatments for resistant infections.

- Cancer Treatment : As an enzyme inhibitor, it may have applications in targeting metabolic pathways in cancer cells.

- Neuropharmacology : Similar compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(trifluoromethoxy)pyridin-4-yl)methanamine?

- Methodology : A common approach involves multi-step functionalization of pyridine derivatives. For example, tert-butyl carbamate-protected intermediates can undergo coupling reactions with trifluoromethoxy-containing aryl halides, followed by deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM). Post-synthetic purification via column chromatography (e.g., DCM/MeOH gradients) and recrystallization (DCM/hexane) achieves >95% purity . Yield optimization requires careful control of stoichiometry and reaction time, as overexposure to TFA may degrade sensitive intermediates .

Q. How is the structural identity of this compound confirmed?

- Methodology : Use a combination of NMR (400 MHz, CDCl) and LC/MS (ESI+) for characterization. Key NMR signals include δ 3.81 ppm (s, 2H) for the methylamine group and aromatic proton patterns consistent with the pyridine-trifluoromethoxy substitution. LC/MS analysis confirms the molecular ion peak ([M+H]) at m/z 191.15 (calc. for CHFNO) . Cross-validate with elemental analysis (C, H, N) and FT-IR for functional group verification.

Q. What are the critical physicochemical properties influencing experimental design?

- Key Data :

- LogP : 2.74 (indicates moderate lipophilicity, relevant for solubility in organic solvents)

- PSA : 35.25 Å (predicts membrane permeability and interaction with polar targets)

- Solubility : Limited aqueous solubility (<1 mg/mL); use DMSO or DCM for stock solutions .

- Stability : Stable under inert atmospheres but degrades in prolonged light exposure. Store at -20°C in amber vials .

Advanced Research Questions

Q. How can computational modeling predict the compound's reactivity and metabolic fate?

- Methodology : Employ density functional theory (DFT) to calculate electron density maps of the pyridine ring and trifluoromethoxy group, identifying nucleophilic/electrophilic sites. Use PISTACHIO and BKMS_METABOLIC databases to predict CYP450-mediated oxidation pathways. For example, the trifluoromethoxy group may resist hydrolysis but undergo defluorination under oxidative conditions . Molecular docking (AutoDock Vina) can simulate binding to targets like cytochrome P450 enzymes, guided by the compound’s PSA and LogP .

Q. What strategies resolve contradictions in reaction yields during scale-up?

- Case Study : A reported 68% yield drop during TFA-mediated deprotection (from 99% in small-scale reactions) suggests incomplete mixing or heat dissipation. Mitigate by:

- Using flow chemistry for controlled reagent addition.

- Replacing TFA with milder acids (e.g., HCl in dioxane) for sensitive intermediates.

- Monitoring reaction progress via in-line IR spectroscopy to optimize quenching times.

Q. How to design analogs to improve target binding while retaining metabolic stability?

- SAR Guidance :

- Replace the methylamine group with bulkier substituents (e.g., cyclopropylamine) to reduce first-pass metabolism.

- Introduce electron-withdrawing groups (e.g., nitro) at the pyridine 3-position to enhance π-stacking with aromatic residues in enzyme active sites .

- Validate analog stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and LC-HRMS to identify degradation products .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Protocol :

- UPLC-PDA-MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at 254 nm and confirm structures via MS/MS fragmentation.

- NMR Relaxometry : Differentiate diastereomeric byproducts (e.g., from incomplete coupling) by analyzing spin-lattice relaxation times (T) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use NIOSH-approved respirators if ventilation is inadequate .

- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste. Avoid aqueous solutions to prevent exothermic reactions .

- Storage : Keep in a ventilated, cool (<25°C) area away from oxidizers. Monitor for pressure buildup in sealed containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.